Gallium oxide hydroxide

Description

Gallium oxide hydroxide (GaOOH) is an orthorhombic-structured oxyhydroxide that serves as a critical precursor for synthesizing gallium oxide (Ga₂O₃) polymorphs, notably α-Ga₂O₃ and β-Ga₂O₃, through calcination at elevated temperatures (500–1000°C) . It is synthesized via hydrothermal methods using gallium salts (e.g., Ga(NO₃)₃, GaCl₃) and alkalis (NH₄OH, NaOH) under controlled pH (5–9) and temperature (60–160°C) . GaOOH exhibits tunable morphologies, including nanorods, spindles, and cuboids, which influence the properties of derived Ga₂O₃ . Its thermodynamic stability is confirmed up to 573 K, beyond which β-Ga₂O₃ becomes the dominant phase .

Properties

IUPAC Name |

hydroxy(oxo)gallane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.H2O.O/h;1H2;/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMUTZCWZAVJS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

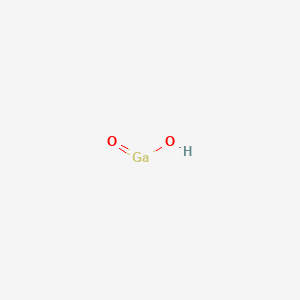

Canonical SMILES |

O[Ga]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014419 | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.730 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20665-52-5 | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium hydroxide oxide (Ga(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium oxide hydroxide can be synthesized through several methods:

Neutralization of Gallium Salts: When an acidic or basic solution of a gallium salt is neutralized, this compound precipitates out. For example, adding ammonia to a solution of gallium nitrate results in the formation of this compound.

Thermal Decomposition: Heating gallium nitrate at temperatures between 200°C and 250°C can also produce this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by:

Hydrolysis of Gallium Compounds: This involves the controlled hydrolysis of gallium trichloride or gallium nitrate, followed by precipitation and filtration to obtain the compound.

Thermal Processes: Large-scale production may involve the thermal decomposition of gallium nitrate or other gallium salts under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: Gallium oxide hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide (Ga₂O₃).

Reduction: Under certain conditions, it can be reduced to elemental gallium.

Substitution: It can react with acids to form gallium salts and water.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize this compound.

Reducing Agents: Hydrogen gas or carbon monoxide can reduce it to gallium metal.

Major Products Formed:

Gallium Oxide (Ga₂O₃): Formed through oxidation.

Elemental Gallium: Produced via reduction.

Gallium Salts: Such as gallium chloride or gallium sulfate, formed through acid reactions.

Scientific Research Applications

Gallium oxide hydroxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other gallium compounds.

Biology: Investigated for its potential use in biological imaging and as a component in biosensors.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Mechanism of Action

The mechanism by which gallium oxide hydroxide exerts its effects involves:

Catalytic Activity: It can facilitate various chemical reactions by providing an active surface for reactants to interact.

Molecular Targets: In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.

Pathways Involved: Its antimicrobial action may involve the generation of reactive oxygen species that damage cellular structures.

Comparison with Similar Compounds

Key Insights :

- GaOOH and boehmite (AlOOH) share orthorhombic symmetry and hydrothermal synthesis routes but differ in thermal stability and derived oxide phases.

- Morphological control in GaOOH is highly pH- and temperature-dependent, enabling tailored nanostructures for optoelectronic applications .

Electronic and Functional Properties

Key Insights :

Q & A

Q. What are the optimal hydrothermal synthesis conditions for producing phase-pure GaOOH nanostructures?

GaOOH nanorods can be synthesized via hydrothermal methods using gallium nitrate (Ga(NO₃)₃) and ammonium hydroxide (NH₄OH) in aqueous solution at 95°C . Key parameters include:

- pH control : Adjust to ~12.0 using NH₄OH to stabilize GaOOH formation .

- Precursor ratio : A 0.1 M Ga(NO₃)₃ solution ensures uniform nucleation .

- Reaction time : 3 hours under continuous stirring to achieve rod-like morphologies . Post-synthesis, calcination at 500–1000°C converts GaOOH to α-/β-Ga₂O₃ phases, with crystallinity confirmed via XRD .

Q. How does hydrochloric acid (HCl) concentration affect GaOOH purity during synthesis?

Increasing HCl dosage in hydrothermal reactions (using Ga₂O₃ as a precursor) enhances GaOOH purity by dissolving impurities like unreacted Ga₂O₃. XRD analysis shows higher HCl concentrations yield sharper GaOOH peaks, minimizing secondary phases .

Q. What characterization techniques are critical for validating GaOOH structural integrity?

- XRD : Identifies crystallographic phases (e.g., orthorhombic GaOOH, space group Pbnm with a = 4.512 Å, b = 9.772 Å, c = 2.967 Å) .

- SEM/TEM : Reveals nanorod morphologies (length: 1–5 µm; diameter: 50–200 nm) .

- FT-IR : Detects hydroxyl (–OH) stretching vibrations (~3200 cm⁻¹) and Ga–O bonds (~500 cm⁻¹) .

Q. How do calcination conditions influence GaOOH-to-Ga₂O₃ phase transitions?

Calcination at 500°C converts GaOOH to α-Ga₂O₃, while 1000°C yields β-Ga₂O₃. Prolonged heating (>3 hours) at 600°C removes residual NH₄Cl, preventing GaCl₃ volatilization . Phase purity is confirmed via XRD peak indexing (e.g., β-Ga₂O₃ monoclinic structure) .

Advanced Research Questions

Q. What mechanistic role does GaOOH play in enhancing CO₂ photoreduction?

GaOOH surfaces adsorb CO₂ via carbonate-like species (e.g., bidentate CO₃²⁻), as evidenced by FT-IR peaks at 1350–1650 cm⁻¹ . In Ag/GaOOH/CaTiO₃ (CTO) composites, GaOOH acts as a CO₂ reservoir, transferring adsorbed molecules to Ag nanoparticles (NPs) for reduction to CO. Synchrotron XAFS confirms charge transfer from CTO to GaOOH, stabilizing intermediate species .

Q. How do Ag nanoparticles enhance photocatalytic activity in GaOOH-based composites?

Ag NPs (1.0 wt% optimal) serve as electron sinks, reducing recombination rates. In Ag/GaOOH/CTO, Ag⁰ sites facilitate CO₂ → CO conversion via COOH intermediates. Excess Ag (>1.0 wt%) causes NP aggregation, reducing active sites . XANES data show metallic Ag⁰ dominates under photocatalytic conditions, critical for maintaining redox activity .

Q. What synergies exist between GaOOH and CaTiO₃ in photocatalytic systems?

GaOOH/CTO heterojunctions improve charge separation by aligning bandgaps: CTO (Eg ≈ 3.5 eV) absorbs UV light, while GaOOH (Eg ≈ 4.8 eV) enhances CO₂ adsorption. Photoluminescence (PL) quenching in composites confirms suppressed electron-hole recombination .

Q. How can FT-IR elucidate CO₂ adsorption dynamics on GaOOH surfaces?

In situ FT-IR under CO₂ flow reveals:

Q. What methodologies enable GaOOH separation from alumina (Al₂O₃) in mixed oxides?

Two-stage carbonization exploits pH-dependent solubility:

- Stage 1 : CO₂ bubbling at pH 11.2, 80°C, selectively precipitates Al(OH)₃, leaving GaOOH in solution .

- Stage 2 : Lowering pH to 9.5 precipitates GaOOH. ICP-MS confirms 5.755 mg/g Ga enrichment in isolates .

Q. How do ZnS/GaOOH heterojunctions improve photodegradation efficiency?

ZnS (Eg ≈ 3.7 eV) extends light absorption to visible spectra, while GaOOH provides hydroxyl radicals (•OH) for antibiotic degradation. Transient absorption spectroscopy shows interfacial electron transfer (kET ≈ 10⁹ s⁻¹), with 92% tetracycline degradation in 60 minutes under UV-vis light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.